molecular formula C13H16N2O2 B2906959 tert-Butyl (3-(cyanomethyl)phenyl)carbamate CAS No. 954238-67-6

tert-Butyl (3-(cyanomethyl)phenyl)carbamate

Cat. No.: B2906959
CAS No.: 954238-67-6
M. Wt: 232.283
InChI Key: WPLIXWVBCVJWSU-UHFFFAOYSA-N
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Description

tert-Butyl (3-(cyanomethyl)phenyl)carbamate (CAS 954238-67-6) is a carbamate-protected aniline derivative with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The molecule features two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a pendant cyanomethyl group. The Boc group is a cornerstone in synthetic chemistry, widely used to protect amines during multi-step synthesis due to its stability under a range of conditions and its susceptibility to removal under mild acidic conditions . The presence of the cyanomethyl group offers a handle for further chemical transformation, as the nitrile can be converted into other functional groups such as carboxylic acids, amides, or tetrazoles, expanding the utility of this reagent. Carbamate functional groups, in a broader research context, are known for their biological activity and are studied in various applications. Some carbamate compounds are investigated for their ability to inhibit enzymes like acetylcholinesterase . Furthermore, phenyl carbamate derivatives exhibit specific reactivity, where carbamates of primary amines can be utilized to form ureas, a valuable reaction in the synthesis of bioactive compounds or materials . This combination of protective group and reactive moiety makes this compound a valuable scaffold for researchers constructing complex molecules, exploring structure-activity relationships, and developing novel chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[3-(cyanomethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10(9-11)7-8-14/h4-6,9H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLIXWVBCVJWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(cyanomethyl)phenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(cyanomethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3-(cyanomethyl)phenyl)carbamate is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site, allowing for selective reactions at other functional groups .

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Medicine

In medicine, this compound is utilized in the development of drugs that target specific enzymes or receptors. Its stability and reactivity make it a valuable component in drug design .

Industry

Industrially, this compound is used in the manufacture of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(cyanomethyl)phenyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the reactivity of the carbamate moiety .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The cyanomethyl group distinguishes tert-Butyl (3-(cyanomethyl)phenyl)carbamate from other tert-butyl phenyl carbamates. Key analogs include:

Compound Name Substituent(s) Key Functional Groups Reference
tert-Butyl (3-aminophenyl)carbamate -NH2 at 3-position Amino group
tert-Butyl (3-oxocyclopentyl)carbamate Oxocyclopentyl group Ketone, Boc
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate Boronate ester at 3-position Boron-containing moiety
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate Hydroxy-phenylpropyl chain Hydroxyl, aromatic ring
tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Trifluoromethyl, bicyclo structure Fluorine, rigid scaffold

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanomethyl group (electron-withdrawing) may reduce electron density on the phenyl ring compared to amino (electron-donating) or hydroxyl substituents, impacting reactivity in cross-coupling reactions .
  • Boron-Containing Analogs: Boronate esters (e.g., CAS 1080573-28-9) are critical in Suzuki-Miyaura couplings, whereas the cyanomethyl group may favor nucleophilic substitutions or nitrile-specific reactions .

Purity Metrics :

  • Most analogs report HPLC purity >95% (e.g., 99.34% for compound 16c in ) .
  • The cyanomethyl group’s stability under reaction conditions (e.g., basic media) may require optimization to avoid nitrile hydrolysis .
Physicochemical Properties

Data from tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) provides a benchmark:

  • Molecular Weight: 199.25 g/mol (vs. ~235–250 g/mol for cyanomethyl analog).
  • Log S (Solubility) : -2.6 (moderately lipophilic).
  • TPSA (Topological Polar Surface Area) : 55.4 Ų, indicating moderate polarity .

Comparison :

  • Cyanomethyl vs. Hydroxyl/Amino Groups: The nitrile group increases polarity (higher TPSA) compared to tert-Butyl (3-hydroxyphenyl)carbamate (TPSA ~50 Ų) but reduces solubility in aqueous media due to lower hydrogen-bonding capacity .
  • Boronates : Boronate esters (e.g., CAS 1080573-28-9) exhibit higher molecular weights (~300–400 g/mol) and unique solubility profiles for cross-coupling reactions .

Challenges :

    Biological Activity

    Tert-butyl (3-(cyanomethyl)phenyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific sources.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C13H16N2O2
    • Molecular Weight : 232.28 g/mol

    This compound features a tert-butyl group, a cyanomethyl group attached to a phenyl ring, and a carbamate functional group, which contributes to its reactivity and biological interactions.

    The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and proteins. The compound can function as both a nucleophile and an electrophile, depending on the chemical environment. Its mechanism may involve:

    • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
    • Protein Interaction : It may influence protein-protein interactions, affecting cellular signaling pathways.

    Biological Activity

    Research indicates that this compound exhibits several biological activities:

    • Anticancer Potential : Preliminary studies suggest that this compound may inhibit DNA methyltransferase (DNMT) activity, which is crucial in cancer progression due to its role in gene silencing. Inhibiting DNMTs can restore the expression of tumor suppressor genes, thereby impeding tumor growth .
    • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, specifically targeting members of the PCTAIRE family. In vitro assays have demonstrated that modifications in the structure can enhance selectivity and potency against specific kinases .
    • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

    Data Table of Biological Activities

    Activity TypeEffect/MechanismReference
    AnticancerInhibition of DNMT activity
    Kinase InhibitionSelective inhibition of CDK16
    NeuroprotectionModulation of oxidative stress

    Case Studies

    Several case studies have explored the effects of this compound:

    • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The mechanism was attributed to the reactivation of silenced tumor suppressor genes via DNMT inhibition .
    • Kinase Selectivity Assessment : Another research effort involved high-throughput screening to evaluate the compound's selectivity against a panel of kinases. Results indicated that this compound selectively inhibited CDK16 without significantly affecting other kinases, suggesting its potential for targeted cancer therapies .

    Q & A

    Q. What are the optimal synthetic routes for tert-Butyl (3-(cyanomethyl)phenyl)carbamate, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves carbamate formation via reaction of 3-(cyanomethyl)aniline with tert-butyl chloroformate under basic conditions (e.g., aqueous NaOH or triethylamine). Key parameters include:
    • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) improve solubility of intermediates .
    • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis .
    • Stoichiometry : A 1:1 molar ratio of amine to chloroformate ensures minimal unreacted starting material .
      Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Yield optimization (>70%) requires inert atmospheres (N₂/Ar) to prevent moisture-induced degradation .

    Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

    • Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential:
    • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The cyanomethyl (-CH₂CN) group shows signals at ~3.8 ppm (¹H, s) and ~120 ppm (¹³C, CN) .
    • FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and nitrile C≡N at ~2250 cm⁻¹ .
    • HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₆N₂O₂: 256.1212). LC-MS with reverse-phase columns (C18) can assess purity (>95%) .

    Q. How should this compound be stored to ensure stability during experimental workflows?

    • Methodological Answer : Stability is highly dependent on:
    • Moisture control : Store in sealed containers with desiccants (silica gel) at –20°C for long-term stability. Room-temperature storage is permissible for short-term use (<1 week) if kept dry .
    • Light exposure : Amber vials prevent photodegradation of the carbamate group .
    • Solvent compatibility : Dissolve in anhydrous DMSO or DCM for biological assays; avoid aqueous buffers unless used immediately .

    Advanced Research Questions

    Q. How does the substitution pattern on the phenyl ring (e.g., cyanomethyl vs. hydroxymethyl) influence the biological activity of tert-butyl carbamate derivatives?

    • Methodological Answer : Systematic SAR studies reveal:
    • Electron-withdrawing groups (e.g., -CN) enhance metabolic stability but reduce solubility.
    • Hydrophilic groups (e.g., -OH) improve solubility but increase susceptibility to enzymatic hydrolysis .
      Example Comparison :
    SubstituentLogPHalf-life (Human Liver Microsomes)Solubility (µg/mL)
    -CH₂CN (Cyanomethyl)2.1>4 hours12.5
    -CH₂OH (Hydroxymethyl)1.31.2 hours85.0
    Data synthesized from analogous compounds in .

    Q. What mechanistic insights explain the hydrolysis kinetics of this compound under varying pH conditions?

    • Methodological Answer : Hydrolysis follows pseudo-first-order kinetics, with pH-dependent pathways:
    • Acidic conditions (pH <3) : Protonation of the carbamate oxygen accelerates cleavage, yielding 3-(cyanomethyl)aniline and CO₂ .
    • Basic conditions (pH >10) : Nucleophilic attack by OH⁻ on the carbonyl carbon, forming tert-butanol and a cyanomethylphenyl carbamic acid intermediate .
      Experimental Protocol :
    • Monitor reaction via HPLC at 254 nm using a C18 column.
    • Calculate rate constants (k) from slope of ln([compound]₀/[compound]ₜ) vs. time .

    Q. How can researchers resolve contradictions in reported biological activity data for tert-butyl carbamate derivatives?

    • Methodological Answer : Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:
    • Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
    • Batch analysis : Compare COA (Certificate of Analysis) data for purity (>95%) and identify impurities via LC-MS .
    • Computational modeling : Perform DFT calculations to assess electronic effects of substituents on binding affinity (e.g., docking studies with target enzymes) .
      Example: Discrepancies in IC₅₀ values for similar compounds may stem from residual solvents (e.g., DMF) affecting assay readouts .

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